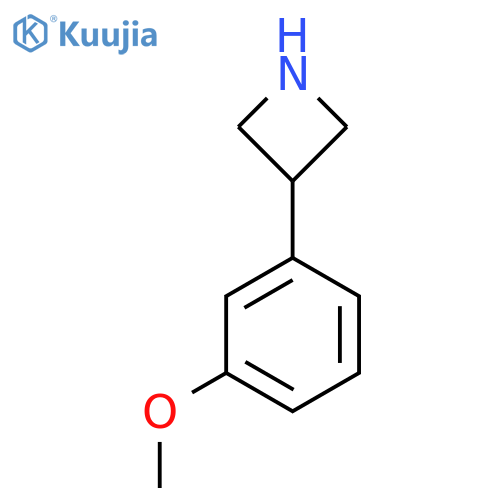Cas no 1203798-59-7 (3-(3-methoxyphenyl)azetidine)

3-(3-methoxyphenyl)azetidine structure
商品名:3-(3-methoxyphenyl)azetidine
CAS番号:1203798-59-7
MF:C10H13NO
メガワット:163.216322660446
MDL:MFCD21880274
CID:4685455
PubChem ID:55254988
3-(3-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- Azetidine, 3-(3-methoxyphenyl)-
- 3-(3-methoxyphenyl)azetidine
-
- MDL: MFCD21880274
- インチ: 1S/C10H13NO/c1-12-10-4-2-3-8(5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3
- InChIKey: YJTDGRXXGYJQHZ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(=C1)C1CNC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(3-methoxyphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1189676-1g |
3-(3-Methoxyphenyl)azetidine |
1203798-59-7 | 95% | 1g |
$980 | 2024-07-19 | |
| Enamine | EN300-1857431-2.5g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 2.5g |
$1708.0 | 2023-09-18 | ||
| Enamine | EN300-1857431-0.05g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 0.05g |
$688.0 | 2023-09-18 | ||
| Enamine | EN300-1857431-0.25g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 0.25g |
$754.0 | 2023-09-18 | ||
| Enamine | EN300-1857431-1g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 1g |
$819.0 | 2023-09-18 | ||
| eNovation Chemicals LLC | Y1189676-1g |
3-(3-Methoxyphenyl)azetidine |
1203798-59-7 | 95% | 1g |
$980 | 2025-02-20 | |
| Enamine | EN300-1857431-10.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 10g |
$6559.0 | 2023-06-02 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11094-5g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 95% | 5g |
$1922 | 2023-09-07 | |
| Enamine | EN300-1857431-1.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 1g |
$819.0 | 2023-06-02 | ||
| Enamine | EN300-1857431-5.0g |
3-(3-methoxyphenyl)azetidine |
1203798-59-7 | 5g |
$3366.0 | 2023-06-02 |
3-(3-methoxyphenyl)azetidine 関連文献
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1203798-59-7 (3-(3-methoxyphenyl)azetidine) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1203798-59-7)3-(3-methoxyphenyl)azetidine

清らかである:99%
はかる:1g
価格 ($):1066.0